molecular formula C12H18N4S B11469709 5,7-Dimethyl-2-(pentan-2-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

5,7-Dimethyl-2-(pentan-2-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11469709
M. Wt: 250.37 g/mol
InChI Key: GZQAZWWWYFTHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-2-(pentan-2-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with methyl and pentan-2-ylsulfanyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2-(pentan-2-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the condensation of 5-amino-1,2,4-triazole with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative. The reaction conditions typically involve the use of a solvent such as ethanol or acetonitrile, and a catalyst like p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in the formation of the desired triazolopyrimidine compound .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-(pentan-2-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pentan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced to form dihydro derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted triazolopyrimidines.

Scientific Research Applications

5,7-Dimethyl-2-(pentan-2-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-(pentan-2-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it can bind to DNA and form complexes that inhibit DNA replication and transcription. Additionally, it may interact with enzymes involved in cell signaling pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pentan-2-ylsulfanyl group in 5,7-Dimethyl-2-(pentan-2-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine imparts unique chemical and biological properties, such as enhanced lipophilicity and the ability to form specific interactions with biological targets. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C12H18N4S

Molecular Weight

250.37 g/mol

IUPAC Name

5,7-dimethyl-2-pentan-2-ylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H18N4S/c1-5-6-10(4)17-12-14-11-13-8(2)7-9(3)16(11)15-12/h7,10H,5-6H2,1-4H3

InChI Key

GZQAZWWWYFTHHI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)SC1=NN2C(=CC(=NC2=N1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.